4-Azido-2-chloro-1-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

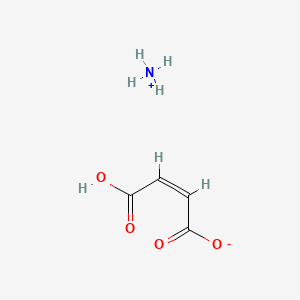

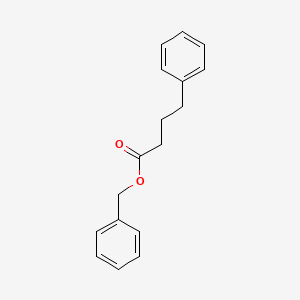

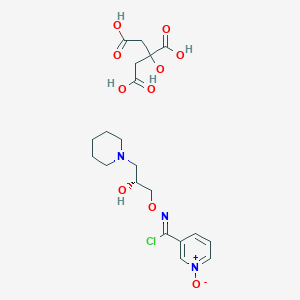

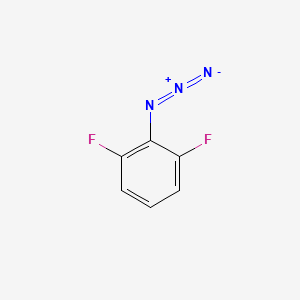

4-Azido-2-chloro-1-methylbenzene is an organic compound with the molecular formula C7H6ClN3 . It belongs to the class of methylanilines .

Molecular Structure Analysis

The molecular weight of this compound is 167.59 g/mol . The compound has a chlorine atom, a methyl group, and an azido group attached to a benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, azides are known to be involved in various applications such as intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions .Scientific Research Applications

Synthesis of New Compounds

4-Azido-2-chloro-1-methylbenzene is involved in the synthesis of novel compounds with potential applications in various fields. For instance, it has been used in the synthesis of 1,2,3-triazole derivatives of uracil and thymine, which show promise as inhibitors against acidic corrosion of steels (Negrón-Silva et al., 2013). Additionally, it plays a role in creating new eugenol derivatives bearing a 1,2,3-triazole moiety, which have been explored for their potential as acidic corrosion inhibitors for iron (Taia et al., 2021).

Exploration in Chemistry and Materials Science

This chemical is also pivotal in research exploring the properties of various chemical compounds. Studies like the molar enthalpies of formation of isopropylchlorobenzenes derived from equilibrium measurements (Nesterova et al., 1985) and the synthesis, spectroscopy, and magnetic properties of Schiff Base Dye Ligands (Ahmadi & Amani, 2012) utilize this compound or its derivatives.

Application in Organic Synthesis

The compound is used in organic synthesis processes like radical coupling for directed C-C/C-S bond formation (Zhong et al., 2014). It also appears in the synthesis of azulene-1-azo(4′-methylbenzenes), where it contributes to the preparation and study of their spectral characteristics (Razus et al., 2004).

Energetic Materials Research

Research into nitrogen-rich compounds for potential use in energetic materials has also involved this compound. A study on azidonation derivatives of tetramethyl-2-tetrazene highlights the role of such compounds (Gilloux et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 4-Azido-2-chloro-1-methylbenzene are the benzylic positions in organic compounds . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

This compound interacts with its targets through a series of substitution reactions . The compound can react via an SN2 pathway if it is a primary benzylic halide, or via an SN1 pathway if it is a secondary or tertiary benzylic halide . These reactions involve the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of the compound through a series of reactions. The compound undergoes nitration as the first step, followed by the conversion of the nitro group to an amine . The final step is bromination . These steps are necessary to ensure that the compound reacts in the correct order and at the correct positions .

Result of Action

The result of the action of this compound is the transformation of the compound into different derivatives through a series of reactions . These reactions result in changes at the molecular and cellular levels, altering the structure and properties of the compound.

properties

IUPAC Name |

4-azido-2-chloro-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVJJAOJPJELDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476344 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

357292-37-6 |

Source

|

| Record name | 4-azido-2-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)